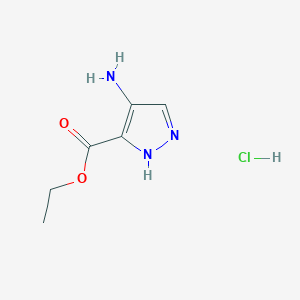

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 1215505-37-5. It has a linear formula of C6H10ClN3O2 .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-amino-1H-pyrazole-3-carboxylate hydrochloride . The InChI code is 1S/C6H9N3O2.ClH/c1-2-11-6(10)5-4(7)3-8-9-5;/h3H,2,7H2,1H3,(H,8,9);1H .Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride are not detailed in the available resources, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride is 191.62 . It is an off-white solid .Scientific Research Applications

Synthetic Intermediates and Building Blocks

Ethyl 4-amino-1H-pyrazole-3-carboxylate hydrochloride serves as a valuable synthetic intermediate. Researchers use it to construct more complex molecules by functionalizing the pyrazole ring. Its reactivity allows for the creation of diverse derivatives, which find applications in drug discovery, materials science, and organic synthesis .

Biological Activities and Medicinal Chemistry

The compound’s structural resemblance to purine bases (adenine and guanine) has attracted medicinal chemists. It exhibits potential biological activities, including antimicrobial, antifungal, and antitumor effects. Researchers explore its derivatives as potential drug candidates . For instance, 4-amino-1H-pyrazole-3-carboxylate derivatives have been evaluated against fungal strains and as inhibitors of succinate dehydrogenase .

Isoxazole Derivatives Synthesis

Ethyl 4-amino-1H-pyrazole-3-carboxylate hydrochloride serves as a precursor for isoxazole-4-carboxylic acid derivatives. These compounds have applications in agrochemicals and pharmaceuticals. The synthesis involves cyclization reactions, leading to the formation of isoxazole rings .

Photophysical Properties and Materials Science

Researchers explore the photophysical properties of pyrazole derivatives, including their fluorescence and absorption spectra. These properties make them useful in materials science, such as designing fluorescent probes, sensors, and optoelectronic devices .

Catalysis and Organic Transformations

The compound can participate in various catalytic reactions. For example, it has been used in cyclocondensation reactions to synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. These reactions are essential for creating diverse heterocyclic scaffolds .

Herbicides and Agrochemicals

Pyrazole derivatives, including ethyl 4-amino-1H-pyrazole-3-carboxylate, find applications in the development of herbicides and other agrochemicals. Their structural diversity allows for targeted activity against specific pests or weeds .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that research and development involving pyrazole compounds, including 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, will continue to be a significant area of interest in the future.

properties

IUPAC Name |

ethyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-4(7)3-8-9-5;/h3H,2,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWXQJCIWUXTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)

![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)